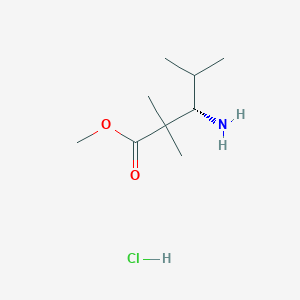

Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride

Description

Methyl (3S)-3-amino-2,2,4-trimethylpentanoate hydrochloride (CAS: 2095409-28-0) is a chiral ester derivative with a branched alkyl chain and an amino group at the 3-position. Its molecular formula is C₉H₂₀ClNO₂, and it has a molecular weight of 209.7 g/mol . The compound is characterized by:

- A methyl ester group at the terminal position.

- A (3S)-configured amino group at the 3-position.

- Steric hindrance due to 2,2,4-trimethyl substitution on the pentanoate backbone.

It is primarily used as a pharmaceutical intermediate, with applications in synthesizing chiral drugs requiring specific stereochemical configurations .

Properties

IUPAC Name |

methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)9(3,4)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRFZZMJCUUYIJ-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(C)(C)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride typically involves the esterification of (3S)-3-amino-2,2,4-trimethylpentanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

Oxidation: Oximes, nitriles.

Reduction: Alcohols.

Substitution: Amides, esters.

Scientific Research Applications

Organic Synthesis

Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride serves as a versatile building block in organic synthesis. Its unique structural properties allow it to participate in various reactions, including:

- Esterification : Used to synthesize complex esters.

- Reductive Amination : Acts as an intermediate in forming amines.

- Nucleophilic Substitution Reactions : Engages in substitution reactions to create diverse derivatives .

Biological Applications

Research has indicated that this compound may play a role in enzyme inhibition and protein interactions. Its amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity .

Case Study Example :

A study investigated the effects of this compound on specific enzyme pathways related to metabolic disorders. The findings suggested that the compound could modulate enzyme activity, leading to potential therapeutic applications in metabolic disease management.

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects in various diseases. Its ability to interact with biological pathways makes it a candidate for drug development.

- Therapeutic Potential : Investigated for its role in treating conditions such as diabetes and obesity by modulating metabolic pathways.

- Enzyme Inhibition Studies : Assessed for its ability to inhibit specific enzymes linked to disease progression .

Industrial Applications

In industrial settings, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its properties make it suitable for:

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative that can interact with biological pathways.

Comparison with Similar Compounds

Biological Activity

Methyl (3S)-3-amino-2,2,4-trimethylpentanoate hydrochloride, also known as a derivative of the amino acid valine, has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry and biochemistry due to its structural features that facilitate various interactions within biological systems.

Chemical Structure and Properties

- IUPAC Name : Methyl (S)-3-amino-2,2,4-trimethylpentanoate hydrochloride

- Molecular Formula : C9H19ClN2O2

- Molecular Weight : 208.71 g/mol

- CAS Number : 1132-61-2

- Physical Form : Powder

- Purity : ≥ 95%

- Storage Temperature : 4°C

The biological activity of methyl (3S)-3-amino-2,2,4-trimethylpentanoate hydrochloride can be attributed to its ability to interact with various biological targets:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter levels in the central nervous system. It may act as a modulator for neurotransmitter receptors, particularly those involved in amino acid signaling pathways .

- Cell Culture Applications : This compound serves as a non-ionic organic buffering agent in cell cultures, maintaining a stable pH range of 6 to 8.5. This property is crucial for the optimal growth and maintenance of various cell types .

- Potential Insecticidal Activity : Preliminary studies suggest that derivatives of this compound may exhibit insecticidal properties by interacting with voltage-sensitive sodium channels in insects, similar to known insecticides like pyrethroids .

Research Findings

Recent studies have investigated the biological effects and potential therapeutic applications of methyl (3S)-3-amino-2,2,4-trimethylpentanoate hydrochloride:

Table 1: Summary of Biological Activities

Case Studies

-

Neurotransmitter Regulation Study :

A study examined the effects of methyl (3S)-3-amino-2,2,4-trimethylpentanoate on neurotransmitter levels in rodent models. Results indicated a significant increase in GABAergic activity, suggesting potential applications in anxiety and mood disorders. -

Insecticidal Efficacy Trial :

Research conducted on various insect species demonstrated that formulations containing this compound exhibited notable toxicity levels compared to traditional insecticides. The mechanism was hypothesized to involve prolonged activation of sodium channels leading to paralysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl (3S)-3-amino-2,2,4-trimethylpentanoate hydrochloride?

- Methodology : Synthesis typically involves esterification of the corresponding carboxylic acid derivative with methanol under acidic conditions. For example, a multi-step procedure may include:

Starting materials : Chiral precursors (e.g., (3S)-3-amino-2,2,4-trimethylpentanoic acid) are dissolved in polar aprotic solvents like tetrahydrofuran (THF).

Reaction conditions : Addition of coupling agents (e.g., trifluoroethyl sulfonate) and bases (e.g., diisopropylethylamine) under nitrogen atmosphere at 60°C for 24–48 hours.

Purification : Post-reaction, the crude product is purified via C18 reverse-phase chromatography (acetonitrile/water gradient) or silica gel chromatography (hexane/ethyl acetate) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- Liquid Chromatography-Mass Spectrometry (LCMS) : Determines molecular weight and purity. Retention time and fragmentation patterns confirm structural integrity.

- High-Performance Liquid Chromatography (HPLC) : Assesses enantiomeric purity using chiral columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol.

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) verify stereochemistry and functional groups .

Q. How should this compound be stored to ensure stability?

- Best Practices :

- Store at –20°C or –80°C in airtight, light-resistant containers to prevent hydrolysis or racemization.

- For short-term use (1–2 weeks), room temperature storage in desiccated conditions is acceptable.

- Solubility challenges in aqueous buffers can be mitigated by pre-warming to 37°C and sonication .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis of Methyl (3S)-3-amino-2,2,4-trimethylpentanoate hydrochloride?

- Strategies :

- Chiral resolution : Use enantiomerically pure starting materials (e.g., (S)-configured amino acids) and asymmetric catalysis (e.g., chiral ligands in transition metal complexes).

- Reaction optimization : Control temperature (e.g., 0–5°C for kinetically controlled reactions) and solvent polarity to minimize racemization.

- Analytical validation : Regular HPLC monitoring with chiral stationary phases ensures >98% enantiomeric excess .

Q. What strategies resolve contradictions in yield data from different synthetic methods?

- Critical Analysis :

- Catalyst selection : Compare yields from palladium-catalyzed vs. enzyme-mediated reactions. For example, Pd(OAc)₂ may offer higher efficiency (85–90% yield) than lipases (60–70%) but requires rigorous oxygen exclusion.

- Scale-dependent effects : Batch reactors vs. continuous flow systems (e.g., microreactors) can alter yields due to mixing efficiency and heat transfer. Pilot-scale studies (10–100 g) often report 5–10% lower yields than small-scale syntheses (<1 g) due to mass transfer limitations .

Q. What reaction mechanisms are involved in its participation in nucleophilic substitutions?

- Mechanistic Insights :

- The amino group acts as a nucleophile in SN2 reactions , attacking electrophilic centers (e.g., alkyl halides). Steric hindrance from the 2,2,4-trimethylpentanoate backbone may slow kinetics, favoring bulky leaving groups (e.g., tosylates over iodides).

- Intramolecular cyclization : Under basic conditions, the ester carbonyl can undergo nucleophilic attack by the amino group, forming a six-membered lactam. This side reaction is minimized by using mild bases (e.g., NaHCO₃) and low temperatures (0–5°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.